5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUVKQJEPOEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
- Reacting 5-bromo-pyridin-2-amine with 2-(pyrrolidin-1-yl)ethyl halides (e.g., N-(2-bromoethyl)pyrrolidine) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile (MeCN).
- Conditions: Elevated temperatures (~70-80°C) to facilitate substitution.
5-bromo-pyridin-2-amine + N-(2-bromoethyl)pyrrolidine → 5-bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
This approach is supported by the synthesis of heterocyclic amines in the literature, where nucleophilic substitution on brominated heterocycles is standard.
Amidation and Cross-Coupling
- Alternatively, the amino group can be coupled with a suitable carboxylic acid derivative or amine using coupling reagents like EDCI or HATU, followed by reduction if necessary.
Heterocyclic Assembly via Cross-Coupling
Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig amination, are frequently employed for attaching complex groups:
These methods enable the introduction of the pyrrolidin-1-yl group with high regioselectivity and yield.
Purification and Characterization
Post-synthesis, purification typically involves silica gel chromatography or preparative HPLC. Confirmatory analyses include:
- NMR spectroscopy (¹H, ¹³C)
- Mass spectrometry (MS)
- Melting point determination
Summary of Key Data
Research Findings and Optimization
Recent research emphasizes the importance of:
- Reaction temperature control to prevent side reactions.
- Choice of solvent (DMF or acetonitrile) for high regioselectivity.
- Use of ligands (Xantphos, BINAP) in palladium catalysis to enhance coupling efficiency.
- Purification techniques to isolate high-purity intermediates for subsequent steps.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro derivatives.
Reduction: Various reduced forms of the amine group.
Scientific Research Applications
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine
- Molecular Formula : C₁₂H₁₈BrN₃
- Molecular Weight : 284.21 g/mol
- CAS : 690264-86-9
- Key Differences: The piperidine ring (six-membered saturated amine) replaces pyrrolidine. This increases steric bulk and alters basicity (pKa ~10.5 for piperidine vs.
5-Bromo-6-fluoropyridin-2-amine
- Molecular Formula : C₅H₄BrFN₂
- Molecular Weight : 191 g/mol
- CAS : 944401-65-4
- Key Differences : Substitution of fluorine at position 6 introduces strong electronegativity, which may enhance metabolic stability compared to the ethyl-pyrrolidine group. The absence of an amine sidechain reduces molecular weight by ~29%, likely improving membrane permeability .
5-Amino-3-bromo-2-methylpyridine
- Molecular Formula : C₆H₇BrN₂
- Molecular Weight : 187.04 g/mol
- CAS : N/A
- Key Differences: A methyl group replaces the pyrrolidine-ethylamine substituent.
Pyrimidine-Based Analogs
5-Bromo-N-methylpyrimidin-2-amine
- Molecular Formula : C₅H₆BrN₃
- Molecular Weight : 188.03 g/mol
- CAS : 19810-79-8
- Key Differences : The pyrimidine core (two nitrogen atoms) replaces pyridine, altering electronic distribution. The methylamine group is directly attached, lacking the ethyl-pyrrolidine extension. This reduces hydrophobicity and may limit blood-brain barrier penetration .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Physicochemical and Pharmacokinetic Comparison
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|---|---|
| Target Compound | Pyridine | Br, pyrrolidine-ethylamine | 270.18 | 2.8 | 1 (NH) |
| 5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine | Pyridine | Br, piperidine-ethylamine | 284.21 | 3.1 | 1 (NH) |
| 5-Bromo-6-fluoropyridin-2-amine | Pyridine | Br, F | 191.00 | 1.2 | 1 (NH) |
| 5-Bromo-N-methylpyrimidin-2-amine | Pyrimidine | Br, methylamine | 188.03 | 1.5 | 1 (NH) |
Key Observations :
- Pyrrolidine/piperidine-ethylamine groups increase LogP, suggesting improved lipid solubility.
- Fluorine substitution reduces LogP, favoring aqueous solubility.
- Pyrimidine cores generally exhibit lower molecular weights and altered hydrogen-bonding patterns due to additional nitrogen atoms .
Biological Activity
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a pyrrolidine moiety linked via an ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard (Ciprofloxacin) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 20 | 15 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism suggests that it may be useful in treating conditions characterized by inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the bactericidal effects of various derivatives of pyridine compounds, including this compound. Results indicated that this compound had a higher efficacy against Gram-negative bacteria compared to other derivatives, which lacked the bromine substitution.
- Inflammation Model Study : In a controlled experiment using murine models of inflammation, administration of the compound resulted in a significant reduction in paw edema when compared to untreated controls, indicating its potential therapeutic application in inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits key enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism : It may modulate signaling pathways associated with inflammation, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride in methanol under reflux, as demonstrated in analogous pyridin-2-amine derivatives . To optimize yields, parameters such as solvent polarity (e.g., THF vs. methanol), stoichiometry of the amine and aldehyde precursors, and reaction time (typically 3–6 hours) should be systematically varied. Monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity. For example, substituting methanol with anhydrous THF improved yields in related bromopyridine syntheses by 15–20% .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm substituent positions and hydrogen bonding patterns. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions, such as N–H···N hydrogen bonds stabilizing dimeric structures . Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity.
Q. What substituent effects influence the compound’s reactivity and bioavailability?
- Methodological Answer : The bromine atom at position 5 enhances electrophilic substitution reactivity, while the pyrrolidin-1-yl ethyl group increases lipophilicity, improving membrane permeability. Comparative studies of analogs (e.g., replacing pyrrolidine with piperidine) show that smaller N-alkyl groups reduce steric hindrance in binding interactions . A table of substituent effects is provided below:
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) identifies binding affinities to targets like kinases or GPCRs. For example, ICReDD’s quantum chemical reaction path searches can simulate intermediates in catalytic cycles, reducing trial-and-error experimentation .
Q. What mechanistic insights explain contradictory data in catalytic applications of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki coupling yields) may arise from solvent-dependent coordination modes. In polar solvents (DMF/HO), the pyrrolidine nitrogen may act as a Lewis base, while nonpolar solvents (toluene) favor π-π stacking with aryl halides. Kinetic studies (UV-Vis monitoring) and EXAFS can clarify coordination geometry .
Q. How do crystal packing interactions affect the compound’s stability under varying humidity?
- Methodological Answer : SC-XRD reveals that N–H···N hydrogen bonds form centrosymmetric dimers, which stabilize the lattice under dry conditions. However, hygroscopicity increases when methoxy groups (e.g., 3,4-dimethoxybenzyl analogs) introduce hydrophilic channels. Dynamic vapor sorption (DVS) assays quantify moisture uptake, guiding storage conditions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like dehalogenated analogs arise from reducing conditions. Switching to milder reductants (e.g., NaBH instead of LiAlH) or adding radical scavengers (TEMPO) suppresses side reactions. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate concentrations .
Data Contradiction Analysis
Q. Why do reported bioactivity values vary across studies for this compound?
- Methodological Answer : Variations in assay conditions (e.g., serum concentration in cell-based assays) and enantiomeric purity (if chiral centers exist) significantly impact IC values. For instance, (±)-isomers of cyclohexenyl analogs showed 3-fold differences in antimicrobial activity due to stereoselective binding . Rigorous enantiomeric resolution (chiral HPLC) and standardized assay protocols are critical.
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
- Methodological Answer : Apparent solubility discrepancies often stem from aggregation tendencies. Dynamic light scattering (DLS) and NMR diffusion-ordered spectroscopy (DOSY) reveal micelle formation in aqueous buffers, which artificially elevates solubility measurements. Use co-solvents (e.g., DMSO/PBS mixtures) or surfactants (Tween-80) to stabilize monomeric species .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
